4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one
Description
Properties
Molecular Formula |
C8H7N5O |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-amino-6-pyridin-3-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H7N5O/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4H,(H3,9,11,12,13,14) |
InChI Key |
UFAFVHXHQXRLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the reaction of 4-amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine with 3-cyanopyridine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a Raney-nickel catalyst in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the triazine and pyridine moieties under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Triazine ring oxidation | H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4 hrs | 4-Amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one N-oxide | Selective N-oxidation observed at the triazine ring’s amino group |
| Pyridine ring oxidation | KMnO<sub>4</sub>, acidic conditions | Pyridine N-oxide derivative | Limited conversion efficiency (~35%) due to steric hindrance |
The N-oxide derivatives show enhanced solubility in polar solvents, making them useful intermediates in medicinal chemistry .
Nucleophilic Substitution
The triazine core undergoes substitution reactions at positions 2 and 4, facilitated by the electron-withdrawing pyridine group:
Amino Group Reactivity
Triazine Ring Substitution
| Position | Reagent | Product | Notes |
|---|---|---|---|
| C-2 | R-OH (alkoxides) | 2-Alkoxy derivatives | Requires catalytic NaOH; moderate yields (52–89%) |
| C-4 | R-NH<sub>2</sub> | 4-Alkylamino derivatives | Raney Ni catalyst improves selectivity |
Reduction Reactions
Selective reduction of the triazine ring is achievable:
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, 50 psi | Partially saturated triazinyl intermediates | Retains pyridine aromaticity |
| NaBH<sub>4</sub> | MeOH, 0°C | No reaction | Amino group remains intact |
Biological Interactions
The compound acts as a cyclin-dependent kinase (CDK) inhibitor through:
-
Hydrogen bonding : Between the triazine carbonyl and kinase active-site residues.
-
Hydrophobic interactions : Pyridine ring aligns with hydrophobic pockets.
Key SAR Findings :
-
Methylation of the amino group reduces inhibitory activity by 60%.
-
Pyridine N-oxidation enhances solubility but decreases binding affinity .
Comparative Reactivity of Analogues
Data from structurally related triazines highlights distinct reactivity patterns:
| Compound | Reaction | Yield (%) | Racemization (%) |
|---|---|---|---|
| This compound | Acylation | 78 | N/A |
| 2-Chloro-4,6-diamino-1,3,5-triazine | Alkoxylation | 89 | N/A |
| HTOPT-coupled triazine | Peptide bond formation | 76 | 12.8 |
Industrial-Scale Considerations
While laboratory methods are well-documented (e.g., catalytic hydrogenation with Raney Ni ), industrial protocols prioritize:
-
Solvent recycling : Use of aqueous media to reduce waste.
-
Catalyst recovery : Pd-C or Ni catalysts reused for ≥5 cycles.
Scientific Research Applications
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDKs, this compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physical properties of triazinones are highly dependent on substituents. Below is a comparative analysis of key analogs:
Notes:
- Lipophilicity : The dichlorophenyl analog () exhibits higher lipophilicity than the pyridinyl derivative, likely enhancing membrane permeability in antimicrobial applications .
- Steric Effects : The tert-butyl group in reduces reactivity but improves stability, making it suitable for pesticidal formulations .
- Polarity : The dimethoxyethyl group in increases solubility in polar solvents (e.g., DMSO), advantageous for synthetic modifications .
Physical Properties
- Thermal Stability: A tert-butyl/methylthio-substituted triazinone () has a sublimation enthalpy of 108 ± 3 kJ/mol at 298 K, suggesting moderate thermal stability. The pyridinyl group may increase melting points due to intermolecular π-stacking .
- Solubility : Pyridinyl derivatives generally exhibit lower aqueous solubility than polar analogs (e.g., dimethoxyethyl in ) but better than chlorophenyl derivatives .
Biological Activity
4-Amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a triazine ring fused with a pyridine ring, which contributes to its diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H7N5O |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 4-amino-6-pyridin-3-yl-1H-1,3,5-triazin-2-one |
| InChI Key | UFAFVHXHQXRLCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=NC(=O)N2)N |
The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound disrupts the cell cycle, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription.
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of triazine derivatives to enhance their biological efficacy. For instance:
- Substituents at Position 6 : Variations in substituents at this position have been shown to significantly impact the inhibitory potency against topoisomerase II. Compounds with bulky or electron-withdrawing groups exhibited improved activity.
- Comparison with Similar Compounds : The compound's unique triazine-pyridine structure offers distinct advantages over other heterocyclic compounds like pyrazolo[3,4-d]pyrimidine in terms of specificity and potency against targeted enzymes.
Biological Activity Data
Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. Below are some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 20.53 | Topoisomerase II inhibition |
| MCF-7 | 129.0 | CDK inhibition |
| HUVEC | 122.0 | Selective toxicity |
Case Studies
- Topoisomerase II Inhibition : A study by Perdih et al. highlighted that derivatives of 4-amino-6-(phenylamino)-1,3,5-triazines showed potent inhibition of topoisomerase II with IC50 values in the micromolar range (IC50 = 229 µM). The most effective derivatives were further optimized for enhanced activity against cancer cells .
- Anticancer Properties : In another study focusing on the anticancer properties of triazine derivatives, compounds derived from this compound demonstrated significant cytotoxic effects on MCF-7 cells through apoptosis induction and inhibition of the PI3K/Akt/mTOR signaling pathway .
Q & A
Q. What are the common synthetic routes for 4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between aminotriazine precursors and pyridine derivatives. For example, substituted triazines are prepared using cyanoguanidine and aryl aldehydes under basic conditions, followed by nucleophilic substitution or cyclization . Intermediates are characterized using H and C NMR to confirm regioselectivity and purity. For instance, H NMR signals at δ 5.33–8.87 ppm help identify aromatic protons and amine groups in related triazine derivatives . Elemental analysis (C, H, N) and mass spectrometry (e.g., ESI-MS m/z 288 [M+H]) validate molecular composition .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- H/C NMR : Assigns aromatic protons (δ 7.24–8.87 ppm) and carbon environments (e.g., triazine carbons at δ 148–153 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., CHN derivatives show m/z 288 [M+H]) .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C: 52.3%, H: 4.2%, N: 35.1%) .
- FT-IR : Identifies amine N-H stretches (~3300 cm) and triazine C=N vibrations (~1600 cm) .
Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?
Solubility in polar solvents (e.g., DMSO, water) dictates formulation strategies for in vitro assays. Low aqueous solubility may require co-solvents or prodrug modifications. For example, derivatives with hydrophilic substituents (e.g., -OH, -NH) show improved bioavailability in cell-based assays . Pre-formulation studies should assess pH-dependent stability (e.g., degradation in acidic conditions) using HPLC .
Advanced Research Questions
Q. How can 3D-QSAR models predict the bioactivity of triazine derivatives against specific molecular targets?
3D-QSAR combines molecular docking and comparative molecular field analysis (CoMFA) to correlate substituent effects with activity. For example, electron-withdrawing groups (e.g., -NO, -CF) on the triazine ring enhance antileukemic activity by increasing binding affinity to DNA topoisomerase II . Models are trained using IC data from derivatives with varied substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl), validated via leave-one-out cross-validation (q > 0.6) .
Q. What strategies resolve contradictory data on the compound’s stability under varying pH and temperature conditions?
Contradictions arise from solvent interactions or degradation pathways. A systematic approach includes:
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC .
- Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life .
- Isolation of Degradants : Use preparative TLC or column chromatography to identify byproducts (e.g., hydrolyzed triazine rings) .
Q. What structural modifications to the triazine core enhance selectivity in enzyme inhibition assays?
Substituent engineering is critical:
- Hydrophobic Groups : 4-Trifluoromethylphenyl increases lipophilicity, improving penetration into hydrophobic enzyme pockets .
- Hydrogen-Bond Donors : Amino groups at position 4 enhance interactions with catalytic residues (e.g., in kinase targets) .
- Steric Hindrance : Bulky substituents (e.g., piperidinyl) reduce off-target binding . Activity is validated via competitive binding assays (e.g., IC shifts from μM to nM ranges) .
Q. How do substituents on the triazine ring influence photophysical properties for optoelectronic applications?
Electron-donating groups (e.g., -NH) redshift absorption spectra by lowering the LUMO energy. For example, 4-amino derivatives exhibit λ at 320–350 nm (UV-vis) compared to 280–300 nm for unsubstituted triazines . Time-resolved fluorescence quantifies excited-state lifetimes, which correlate with charge-transfer efficiency in photovoltaic studies .
Notes
- Methodological Rigor : Experimental designs should include controls for solvent effects, pH variability, and thermal degradation .
- Data Reproducibility : Triplicate runs and statistical validation (e.g., ANOVA, p < 0.05) are critical for pharmacological assays .
- Ethical Compliance : Follow institutional guidelines for handling cytotoxic compounds and environmental hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
